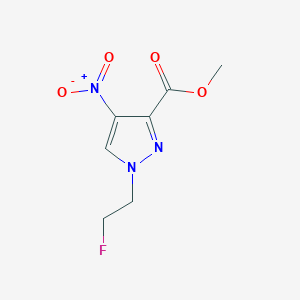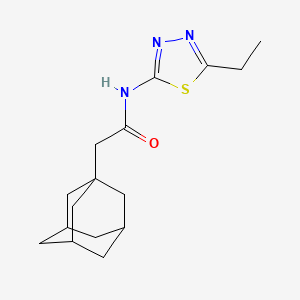
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid” is a research chemical . It has a molecular weight of 225.24 . The IUPAC name is 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid . The InChI code is 1S/C11H15NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h6-8H,2-5H2,1H3,(H,15,16) .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4 . The InChI key is GNMJZTJCEDYPIE-UHFFFAOYSA-N . This compound has a complex structure with multiple functional groups, including a dioxo-octahydro-isoindol group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.24 . The compound’s density is 1.3±0.1 g/cm3 . The boiling point is 462.2±28.0 ℃ at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis, structural analysis, and chemical properties of related compounds. For instance, studies on peracid oxidation of methyl esters and the synthesis of novel mesogenic benzoic acids with large branches showcase the chemical reactivity and potential for creating advanced materials with unique properties. These studies highlight the versatility of benzoic acid derivatives in synthesizing complex molecules and materials with specific functions, indicating potential research avenues for the compound (Ansari, Schmitz, & Egge, 1981) (Weissflog et al., 1996).
Pharmacological and Biological Activities
Compounds like gallic acid and its derivatives have been extensively studied for their biological activities, including apoptosis induction in tumor cell lines and inhibition of lymphocyte proliferation. This suggests that structurally related compounds might also possess significant pharmacological or toxicological properties, warranting further investigation into their biological effects and mechanisms of action (Serrano et al., 1998).
Material Science and Liquid Crystal Technology
The design and synthesis of spherical supramolecular dendrimers and studies on liquid-crystalline phases of monodendrons are indicative of the potential applications of related compounds in material science, particularly in creating new types of liquid crystals and nanostructured materials. These applications demonstrate the role of benzoic acid derivatives in advancing technology and materials with novel properties (Balagurusamy et al., 1997).
Environmental Biodegradation
Research into the biodegradation of complex organic compounds, such as dibenzo-p-dioxin by specific bacterial strains, sheds light on the environmental fate and potential bioremediation strategies for persistent organic pollutants. This research area underscores the importance of understanding the environmental interactions and degradation pathways of chemical compounds, including those structurally related to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid (Harms et al., 1990).
Wirkmechanismus
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAWJPQSZVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)
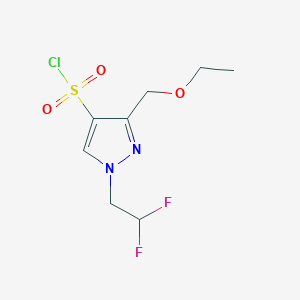
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)

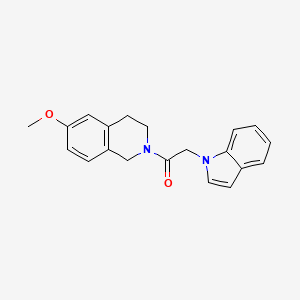
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)
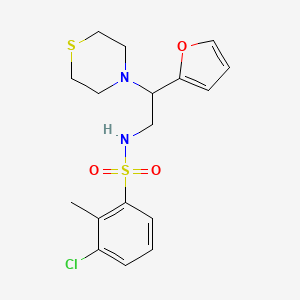

![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)
